molecular formula C7H10ClN3O2 B13942343 Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride

Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride

Cat. No.: B13942343
M. Wt: 203.62 g/mol
InChI Key: NMNOTPYBKZVHFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride typically involves the reaction of pyrazine derivatives with amino acids or their esters. One common method includes the condensation of pyrazine-2-carboxylic acid with methyl glycinate hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyrazine ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 2-amino-2-pyrazin-2-ylacetate;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6(8)5-4-9-2-3-10-5;/h2-4,6H,8H2,1H3;1H

InChI Key

NMNOTPYBKZVHFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NC=CN=C1)N.Cl

Origin of Product

United States

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